Cas no 1018507-00-0 (1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one)

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one is a specialized organic compound featuring a piperidine core functionalized with an aminomethyl group and an ethanone moiety linked to a phenoxy substituent. This structure offers versatility as a building block in medicinal chemistry and pharmaceutical synthesis, particularly for the development of bioactive molecules. The presence of both amine and ketone functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its piperidine scaffold contributes to improved pharmacokinetic properties, while the phenoxy group may influence binding affinity in receptor-based interactions. The compound is suitable for research in drug discovery, where its balanced lipophilicity and structural flexibility can be leveraged for optimizing lead compounds.
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one structure
1018507-00-0 structure
Product name:1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
CAS No:1018507-00-0
MF:C14H20N2O2
MW:248.320803642273
MDL:MFCD10016311
CID:4559265
PubChem ID:28706794

1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one Chemical and Physical Properties

Names and Identifiers

    • {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
    • 1-(4-(Aminomethyl)piperidin-1-yl)-2-phenoxyethan-1-one
    • 1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
    • MDL: MFCD10016311
    • Inchi: 1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
    • InChI Key: FMGNARXQWSFVSM-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(CN)CC1)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 248.152478g/mol
  • Monoisotopic Mass: 248.152478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 248.32g/mol
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.6Ų

1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-234797-2.5g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0 95%
2.5g
$1089.0 2024-06-19
Enamine
EN300-234797-0.5g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0 95%
0.5g
$535.0 2024-06-19
Chemenu
CM553888-100mg
1-(4-(Aminomethyl)piperidin-1-yl)-2-phenoxyethan-1-one
1018507-00-0 97%
100mg
$241 2022-09-04
TRC
P138161-500mg
{[1-(phenoxyacetyl)piperidin-4-yl]methyl}amine
1018507-00-0
500mg
$ 410.00 2022-06-03
TRC
P138161-1g
{[1-(phenoxyacetyl)piperidin-4-yl]methyl}amine
1018507-00-0
1g
$ 615.00 2022-06-03
Life Chemicals
F2189-0592-0.25g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0 90%
0.25g
$195.0 2023-09-06
Life Chemicals
F2189-0592-0.5g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0 90%
0.5g
$344.0 2023-09-06
Enamine
EN300-234797-5.0g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0 95%
5.0g
$1614.0 2024-06-19
Enamine
EN300-234797-1.0g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0 95%
1.0g
$557.0 2024-06-19
Enamine
EN300-234797-10g
1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one
1018507-00-0
10g
$2393.0 2023-09-15

1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one Related Literature

Additional information on 1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one

Comprehensive Overview of 1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one (CAS No. 1018507-00-0)

1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one (CAS No. 1018507-00-0) is a specialized organic compound with a unique structural framework, combining a piperidine core with a phenoxy moiety. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential as a versatile intermediate. Its aminomethyl functional group enhances its reactivity, making it valuable for drug discovery and material science applications. Researchers are particularly interested in its role in modulating biological pathways, such as enzyme inhibition or receptor binding.

The compound’s CAS No. 1018507-00-0 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and industrial contexts. Its synthesis involves multi-step organic reactions, often leveraging N-alkylation and amide coupling techniques. Recent studies highlight its utility in designing small-molecule therapeutics, especially in oncology and neurology. For instance, derivatives of this compound have shown promise in targeting kinase enzymes, a hot topic in cancer therapy research. This aligns with the growing demand for precision medicine and targeted drug delivery systems.

In the context of AI-driven drug discovery, 1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one exemplifies how computational models can predict molecular interactions. Platforms like AlphaFold and quantum chemistry simulations are increasingly used to optimize such compounds, reducing lab trial costs. This resonates with the industry’s shift toward green chemistry and sustainable synthesis, addressing environmental concerns while maintaining efficacy.

Another trending application lies in neuropharmacology, where the compound’s piperidine scaffold is explored for blood-brain barrier (BBB) penetration. This is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s, a top-searched topic in medical forums. Its phenoxy group further contributes to lipid solubility, a key factor in bioavailability enhancement—a frequent query among formulation scientists.

From a commercial standpoint, suppliers of CAS No. 1018507-00-0 emphasize high-purity grades (>98%) to meet Good Manufacturing Practice (GMP) standards. The compound’s stability under varying pH conditions also makes it suitable for prodrug development, another area of intense research. As the pharmaceutical industry leans toward personalized medicine, such tailored intermediates gain prominence.

In summary, 1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethan-1-one represents a convergence of cutting-edge science and industrial demand. Its versatility in drug design, coupled with advancements in computational chemistry and sustainable practices, positions it as a molecule of enduring relevance. Future studies may explore its structure-activity relationships (SAR) deeper, unlocking new therapeutic potentials.

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